molecular formula C10H11BrCl2N2 B13741058 3-Amino-6-bromo-8-methylquinoline dihydrochloride

3-Amino-6-bromo-8-methylquinoline dihydrochloride

Cat. No.: B13741058
M. Wt: 310.01 g/mol
InChI Key: UQGFMFXFHOBWFK-UHFFFAOYSA-N
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Description

3-Amino-6-bromo-8-methylquinoline dihydrochloride (CAS: 1296951-10-4 ) is a quinoline derivative characterized by a bromo substituent at position 6, a methyl group at position 8, and an amino group at position 2. The dihydrochloride salt form enhances its solubility in aqueous media compared to the free base, a common strategy in pharmaceutical and chemical research to improve bioavailability and stability .

Properties

Molecular Formula

C10H11BrCl2N2

Molecular Weight

310.01 g/mol

IUPAC Name

6-bromo-8-methylquinolin-3-amine;dihydrochloride

InChI

InChI=1S/C10H9BrN2.2ClH/c1-6-2-8(11)3-7-4-9(12)5-13-10(6)7;;/h2-5H,12H2,1H3;2*1H

InChI Key

UQGFMFXFHOBWFK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=CC(=CN=C12)N)Br.Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-6-bromo-8-methylquinoline dihydrochloride typically involves the bromination of 8-methylquinoline followed by amination. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and an appropriate solvent such as acetic acid or dichloromethane. The amination step can be carried out using ammonia or an amine derivative under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Amino-6-bromo-8-methylquinoline dihydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinoline N-oxides, hydroquinoline derivatives, and various substituted quinolines .

Scientific Research Applications

Medicinal Chemistry

Overview
The compound serves as an important intermediate in the synthesis of various bioactive molecules. Its structural features, including the amino and bromo groups, contribute to its reactivity and ability to form derivatives with enhanced biological properties.

Synthesis of Derivatives
Research indicates that 3-Amino-6-bromo-8-methylquinoline dihydrochloride can be modified to create derivatives with improved pharmacological profiles. For instance, derivatives have been synthesized that exhibit significant activity against various pathogens, including antibiotic-resistant strains .

Case Study: Anticancer Activity
Recent studies have explored the anticancer potential of quinoline derivatives. Compounds derived from 3-Amino-6-bromo-8-methylquinoline dihydrochloride have shown promising results in inhibiting cancer cell proliferation. For example, certain derivatives were found to be more potent than standard chemotherapeutic agents like cisplatin in vitro against cancer cell lines such as HeLa and MCF-7 .

Antibacterial Applications

Antibiotic Resistance
The rise of multidrug-resistant bacterial strains has prompted the search for new antibacterial agents. 3-Amino-6-bromo-8-methylquinoline dihydrochloride and its derivatives have been evaluated for their antibacterial properties against both Gram-positive and Gram-negative bacteria.

Inhibition Studies
Inhibition zone assays demonstrated that specific derivatives exhibit significant antibacterial activity, with some compounds showing effectiveness comparable to established antibiotics . The structure-activity relationship (SAR) studies have provided insights into which modifications enhance antibacterial efficacy.

Other Biological Activities

Antiviral and Antifungal Properties
Research has also indicated that compounds related to 3-Amino-6-bromo-8-methylquinoline dihydrochloride possess antiviral and antifungal activities. For instance, certain derivatives have been tested against viral infections and fungal pathogens, showcasing their potential as broad-spectrum antimicrobial agents .

Neuroprotective Effects
Some studies suggest that quinoline derivatives can act as iron chelators, which may provide neuroprotective effects. This property is particularly relevant in conditions associated with oxidative stress and neurodegenerative diseases .

Summary of Biological Activities

Activity Type Application Notable Findings
AnticancerSynthesis of derivativesMore potent than cisplatin against cancer cell lines
AntibacterialInhibition studiesEffective against multidrug-resistant strains
AntiviralViral inhibitionPotential for broad-spectrum antiviral activity
NeuroprotectiveIron chelationMay protect against oxidative stress

Mechanism of Action

The mechanism of action of 3-Amino-6-bromo-8-methylquinoline dihydrochloride involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or modulator of certain enzymes or receptors, affecting cellular processes such as signal transduction, gene expression, and metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Quinoline Derivatives with Dihydrochloride Salts

  • Melting Point: 208°C (decomposition) . Contrast: The methoxy group in this compound likely increases electron density on the quinoline ring compared to the bromo group in 3-amino-6-bromo-8-methylquinoline, altering reactivity in substitution reactions .
  • 8-γ-Aminopropylamino-6-methoxyquinoline dihydrochloride: Substituents: Methoxy (position 6), aminopropyl (position 8). Melting Point: 208°C (decomposition) . Application: Similar to the aminobutyl variant, this compound’s aminopropyl chain may influence pharmacokinetic properties, such as membrane permeability.

Key Structural Differences :

  • Bromo vs.
  • Methyl vs. Aminoalkyl Chains: The methyl group at position 8 in the target compound provides steric hindrance but lacks the hydrogen-bonding capability of aminoalkyl chains in analogs, impacting molecular recognition in biological systems.

Comparison with Non-Quinoline Dihydrochlorides

Biogenic Amine Salts (Food Analysis Standards)

  • Putrescine dihydrochloride (CAS: P7505 ) and Cadaverine dihydrochloride (CAS: C8561 ): Structure: Aliphatic diamines (C₄ and C₅ chains, respectively). Application: Used as standards in food spoilage analysis due to their role as biogenic amines . Contrast: Unlike the aromatic quinoline backbone of the target compound, these aliphatic amines exhibit higher flexibility and lower aromatic interactions, making them unsuitable for applications requiring planar aromatic scaffolds.

Pharmaceutical Dihydrochlorides

  • Application: Copper chelation therapy for Wilson’s disease . Contrast: The linear polyamine structure of trientine enables metal ion coordination, a property absent in the quinoline-based target compound.

Polymerization Initiators

  • Azoamidine dihydrochlorides (e.g., 2,2’-azobis(2-methylpropionamidine) dihydrochloride): Structure: Azo groups flanked by amidine functionalities. Application: Water-soluble initiators for radical polymerization . Contrast: The azo group enables thermal decomposition to generate radicals, a mechanism irrelevant to the target quinoline derivative.

Biological Activity

3-Amino-6-bromo-8-methylquinoline dihydrochloride is a heterocyclic compound belonging to the quinoline family, recognized for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C10H11BrCl2N2
  • Molar Mass : 273.56 g/mol
  • Solubility : Enhanced solubility in water due to the presence of two hydrochloride ions.

The biological activity of 3-Amino-6-bromo-8-methylquinoline dihydrochloride primarily involves interactions with various biological targets such as enzymes and receptors. Key mechanisms include:

  • Inhibition of DNA Gyrase : Similar to other quinoline derivatives, it may inhibit bacterial DNA gyrase, leading to disruptions in DNA replication and ultimately bacterial cell death .
  • Modulation of Biochemical Pathways : The compound has been shown to affect several biochemical pathways, potentially influencing cellular processes related to inflammation and cancer .

Biological Activities

Research has documented various biological activities associated with 3-Amino-6-bromo-8-methylquinoline dihydrochloride:

  • Antimicrobial Activity :
    • Exhibits significant activity against both replicating and non-replicating strains of Mycobacterium tuberculosis (Mtb) in vitro .
    • Derivatives have shown promise as potential antimalarial agents.
  • Anticancer Properties :
    • Studies suggest that quinoline derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various pathways .
  • Neuroprotective Effects :
    • Some derivatives have been investigated for their ability to protect neuronal cells from oxidative stress and neurodegeneration, indicating potential applications in treating conditions like Alzheimer's disease .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against Mtb; inhibits DNA gyrase
AnticancerInduces apoptosis; inhibits tumor growth
NeuroprotectionProtects against oxidative stress; potential for Alzheimer’s treatment

Case Study: Antimycobacterial Activity

A study evaluated the efficacy of various quinoline derivatives, including 3-Amino-6-bromo-8-methylquinoline dihydrochloride, against Mtb. The results indicated that compounds with specific structural modifications exhibited enhanced inhibitory activity in both replicating and non-replicating states, suggesting that this compound could serve as a lead for further development in tuberculosis treatment .

Case Study: Anticancer Activity

In another study focusing on anticancer properties, derivatives of quinoline were tested for their ability to induce apoptosis in cancer cell lines. The findings revealed that certain modifications led to increased cytotoxicity against breast and lung cancer cells, highlighting the potential of 3-Amino-6-bromo-8-methylquinoline dihydrochloride as a scaffold for developing new anticancer agents .

Q & A

Q. What are the key considerations for synthesizing 3-Amino-6-bromo-8-methylquinoline dihydrochloride?

Methodological Answer: Synthesis typically involves a multi-step procedure, including bromination and amination of quinoline precursors, followed by dihydrochloride salt formation. Critical parameters include reaction temperature (controlled to avoid side reactions), stoichiometric ratios of brominating agents, and purification via recrystallization using polar aprotic solvents. Characterization of intermediates via NMR and mass spectrometry is essential to confirm structural integrity at each stage .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Use a combination of analytical techniques:

  • 1H/13C NMR to confirm substituent positions and aromatic proton environments.
  • Elemental analysis to verify stoichiometry of the dihydrochloride salt.
  • HPLC (with UV detection at 254–280 nm) to assess purity (>95% recommended for pharmacological studies).
  • X-ray crystallography (if crystalline) for definitive structural confirmation .

Q. What are the stability profiles of this compound under different storage conditions?

Methodological Answer: Dihydrochloride salts generally exhibit enhanced stability compared to free bases. Store at −20°C in airtight, light-protected containers with desiccants. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation pathways, monitoring via HPLC for byproducts like dehalogenated or oxidized derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in solubility data between hydrochloride and dihydrochloride salts of quinoline derivatives?

Methodological Answer: Perform comparative solubility assays in buffered aqueous solutions (pH 1–7.4) and organic solvents (e.g., DMSO, ethanol). Dihydrochloride salts often show higher aqueous solubility due to increased ionic interactions, but this can vary with substituent hydrophobicity. Use molecular dynamics simulations to model solvation effects and validate experimentally via UV-vis spectrophotometry .

Q. What strategies optimize yield during dihydrochloride salt formation for halogenated quinolines?

Methodological Answer:

  • Acid selection : Use concentrated HCl in ethanol for controlled protonation.
  • Stoichiometry : Maintain a 2:1 molar ratio of HCl to free base to ensure complete salt formation.
  • Crystallization : Slow evaporation from ethanol/water mixtures improves crystal quality and yield. Monitor reaction progress via pH titration and FTIR to confirm amine protonation .

Q. How can structural analogs inform the pharmacological potential of this compound?

Methodological Answer: Compare with analogs like 5-Amino-8-hydroxyquinoline dihydrochloride ( ), which exhibit metal-chelating and antimicrobial properties. Assess in vitro bioactivity (e.g., enzyme inhibition, receptor binding) and correlate with substituent effects (e.g., bromine’s electron-withdrawing impact on aromatic interactions). Use molecular docking to predict target affinity .

Safety and Toxicity

Q. What safety protocols are recommended based on toxicity data for structurally related dihydrochlorides?

Methodological Answer:

  • Handling : Use fume hoods, nitrile gloves, and sealed systems to prevent inhalation or dermal exposure.
  • Waste disposal : Segregate halogenated waste for incineration by certified facilities.
  • Toxicity screening : Conduct acute toxicity assays (e.g., LD50 in rodents) and monitor for benzidine-like mutagenicity (observed in related dihydrochlorides, ) using Ames tests .

Data Contradiction Analysis

Q. How to address discrepancies in reported bioactivity between dihydrochloride and free base forms?

Methodological Answer:

  • Bioavailability studies : Compare plasma concentration-time profiles (AUC, Cmax) in animal models.
  • Ionization effects : Use pH-partition theory to model membrane permeability differences.
  • Counterion effects : Assess whether chloride ions influence receptor binding via competitive assays .

Experimental Design

Q. How to design a structure-activity relationship (SAR) study for this compound?

Methodological Answer:

  • Variable selection : Modify substituents (e.g., bromine position, methyl group) while keeping the dihydrochloride salt constant.
  • Assay selection : Prioritize high-throughput screening for target-specific activity (e.g., kinase inhibition).
  • Data analysis : Use multivariate regression to quantify substituent contributions to bioactivity .

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